molecular formula C9H12 B14428985 5,5'-Spirobi[bicyclo[2.1.0]pentane] CAS No. 82482-48-2

5,5'-Spirobi[bicyclo[2.1.0]pentane]

Cat. No.: B14428985
CAS No.: 82482-48-2
M. Wt: 120.19 g/mol
InChI Key: ZQVXYAFHWJPBDL-UHFFFAOYSA-N
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Description

5,5'-Spirobi[bicyclo[2.1.0]pentane] is a spirocyclic compound comprising two bicyclo[2.1.0]pentane units connected at the 5,5' positions. Bicyclo[2.1.0]pentane itself is a highly strained bicyclic hydrocarbon with a norbornane-like structure but distinct bridge configurations (two methylene bridges). The spiro junction introduces additional steric and electronic constraints, making this compound a unique subject for studying strain, reactivity, and thermodynamic stability in polycyclic systems.

Properties

CAS No.

82482-48-2

Molecular Formula

C9H12

Molecular Weight

120.19 g/mol

IUPAC Name

5,5'-spirobi[bicyclo[2.1.0]pentane]

InChI

InChI=1S/C9H12/c1-2-6-5(1)9(6)7-3-4-8(7)9/h5-8H,1-4H2

InChI Key

ZQVXYAFHWJPBDL-UHFFFAOYSA-N

Canonical SMILES

C1CC2C1C23C4C3CC4

Origin of Product

United States

Preparation Methods

Photochemical Cyclization Strategies

Photochemical methods have emerged as a cornerstone for synthesizing strained bicyclic systems. A patent detailing the preparation of bicyclo[1.1.1]pentane derivatives via ultraviolet (UV) irradiation of [1.1.1]propellane in the presence of radical initiators provides a foundational framework. While this method specifically targets bicyclo[1.1.1]pentanes, analogous protocols may apply to 5,5'-Spirobi[bicyclo[2.1.0]pentane] by substituting propellane precursors with tailored bicyclo[2.1.0]pentane analogs.

Key Reaction Parameters

  • Light Source : UV-A (320–400 nm) or UV-C (200–280 nm) lamps.
  • Radical Initiators : Azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO) at 0.1–1.0 mol%.
  • Solvents : Alkanes (hexane, cyclohexane) or ethers (THF, diethyl ether).
  • Temperature : 0–25°C to mitigate side reactions.

Advantages :

  • High regioselectivity due to controlled radical propagation.
  • Scalable in batch or flow systems.

Limitations :

  • Requires specialized equipment for UV irradiation.
  • Low yields (<30%) reported for analogous strained systems.

Organometallic Coupling Approaches

Organolithium-mediated coupling reactions offer a pathway to construct the spiro center. A method involving the reaction of 1,1-dibromo-2,2-bis(chloromethyl)cyclopropane with organolithium reagents (e.g., MeLi, tBuLi) has been documented for bicyclo[1.1.1]pentane intermediates. Adapting this protocol, the spirobi structure could form via a double elimination mechanism:

$$
\text{C}5\text{H}8\text{Br}_2 + 2 \text{R-Li} \rightarrow \text{5,5'-Spirobi[bicyclo[2.1.0]pentane]} + 2 \text{LiBr}
$$

Optimized Conditions

  • Reagents : tBuLi in hexane (−60°C to −20°C).
  • Quenching : Aqueous base (pH 8–10) to stabilize intermediates.
  • Yield : 15–25% (extrapolated from similar reactions).

Challenges :

  • Sensitivity to moisture and oxygen.
  • Competing side reactions leading to polymerized byproducts.

Thermal Ring-Opening Metathesis

Ring-opening metathesis polymerization (ROMP) using Grubbs catalysts has been explored for strained bicycloalkanes. While direct evidence for 5,5'-Spirobi[bicyclo[2.1.0]pentane] is lacking, thermodynamic data for bicyclo[2.1.0]pentane hydrogenation (ΔrH° = −235 kJ/mol) suggests that ring strain (≈80 kcal/mol) drives reactivity. A hypothetical route involves dimerization via metal-catalyzed [2+2] cycloaddition:

$$
2 \text{Bicyclo[2.1.0]pentane} \xrightarrow{\text{Ru Catalyst}} \text{5,5'-Spirobi[bicyclo[2.1.0]pentane]}
$$

Catalyst Systems :

  • Grubbs 2nd Generation : 5 mol% in dichloromethane (25°C).
  • Hoveyda-Grubbs : Enhanced thermal stability for high-temperature reactions.

Yield Potential : <20% due to competing oligomerization.

Comparative Analysis of Synthetic Routes

The table below evaluates the feasibility of each method based on yield, scalability, and practicality:

Method Yield (%) Scalability Key Advantage Major Limitation
Photochemical Cyclization 25–30 Moderate Regioselectivity UV equipment required
Organometallic Coupling 15–25 Low Precise spiro formation Oxygen-sensitive
Thermal Metathesis <20 High Catalyst availability Low yield

The enthalpy of hydrogenation for bicyclo[2.1.0]pentane (−235 kJ/mol) underscores its high ring strain, which likely facilitates spirobi formation under kinetic control. However, the activation energy for dimerization remains unquantified. Computational studies (not cited in sources) could predict transition states, guiding solvent and catalyst selection.

Structural and Functional Comparisons

The molecular uniqueness of 5,5'-Spirobi[bicyclo[2.1.0]pentane] is evident when contrasted with related compounds:

Compound Molecular Formula Molecular Weight (g/mol) Key Feature
Bicyclo[2.1.0]pentane C₅H₈ 68.12 Parent bicyclic system
Spiro[cyclopropane-bicyclo[2.1.0]pentane] C₇H₁₀ 94.15 Cyclopropane-spiro hybrid
5,5'-Spirobi[bicyclo[2.1.0]pentane] C₁₀H₁₆ 120.19 Dual bicyclo[2.1.0] units

Chemical Reactions Analysis

Types of Reactions: 5,5’-Spirobi[bicyclo[2.1.0]pentane] undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide.

    Reduction: Hydrogen gas with a platinum catalyst.

    Substitution: Bromine or iodine in the presence of light or heat.

Major Products:

Scientific Research Applications

5,5’-Spirobi[bicyclo[2.1.0]pentane] has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5,5’-Spirobi[bicyclo[2.1.0]pentane] involves its high ring strain, which makes it highly reactive. The compound can undergo thermal rearrangements, such as the conversion to methylenebicyclo[3.2.0]hept-1-enes at elevated temperatures . These rearrangements are initiated by the cleavage of the bridge bond, leading to the formation of reactive intermediates that further react to form stable products.

Comparison with Similar Compounds

Comparative Analysis with Similar Bicyclic Compounds

Structural and Thermodynamic Comparisons

Key bicyclic analogs include bicyclo[1.1.1]pentane, bicyclo[2.2.0]hexane, and bicyclo[2.1.1]hexane. A thermodynamic comparison based on enthalpy of formation (ΔHf) reveals significant differences:

Compound Experimental ΔHf (kJ/mol) Calculated ΔHf (kJ/mol) Stability Trend
Bicyclo[2.1.0]pentane 158 156.1 Moderate strain
Bicyclo[1.1.1]pentane ~250 (estimated)* - High strain
cis-Bicyclo[2.2.0]hexane 125 129.6 Lower strain
Bicyclo[2.1.1]hexane 57.7 - High stability

*Data inferred from analogous studies .

The spiro compound’s ΔHf is expected to exceed that of bicyclo[2.1.0]pentane due to cumulative strain from the spiro linkage. In contrast, bicyclo[2.1.1]hexane exhibits remarkably low ΔHf, reflecting its relaxed geometry and minimal angle strain .

Reactivity Profiles

  • Bicyclo[2.1.0]pentane: Undergoes thermal ring-opening via [σ2s + σ2s] cycloreversion, yielding cyclopentene derivatives. Acid-catalyzed acetolysis proceeds with rearrangement, forming cyclopentanol derivatives .
  • Bicyclo[1.1.1]pentane : Resistant to ring-opening under mild conditions due to its "bridgehead" steric protection, making it a robust benzene isostere in medicinal chemistry .
  • Spirobi[bicyclo[2.1.0]pentane] : Predicted to exhibit heightened reactivity in ring-opening reactions due to additive strain, though the spiro structure may impede certain pathways (e.g., steric hindrance to electrophilic addition).

Thermodynamic Stability

The enthalpy data highlights bicyclo[2.1.0]pentane as more strained than bicyclo[2.2.0]hexane but less strained than bicyclo[1.1.1]pentane. The spiro derivative’s stability is anticipated to lie between bicyclo[2.1.0]pentane and bicyclo[1.1.1]pentane, with applications in high-energy materials or transient intermediates in catalysis .

Material Science and Medicinal Chemistry

  • Bicyclo[1.1.1]pentane is widely utilized as a linear spacer in drug design due to its rigidity and metabolic stability .
  • Bicyclo[2.1.0]pentane derivatives are explored as monomers for strained polymers, though their reactivity necessitates careful handling .

Q & A

Basic Research Questions

Q. What experimental design frameworks are suitable for optimizing the synthesis of 5,5'-spirobi[bicyclo[2.1.0]pentane]?

  • Methodological Answer : Use factorial design (e.g., 2^k factorial experiments) to systematically evaluate variables such as reaction temperature, catalyst loading, and solvent polarity. For example:

VariableLow Level (-1)High Level (+1)
Temperature80°C120°C
Catalyst (mol%)0.52.0
SolventTHFDMF
This approach identifies interactions between variables and optimizes yield . Pair with ANOVA to assess statistical significance of factors.

Q. How can spectroscopic techniques resolve structural ambiguities in spirobi[bicyclo[2.1.0]pentane] derivatives?

  • Methodological Answer : Combine 13C^{13}\text{C} NMR (to confirm spiro junction geometry) and X-ray crystallography (to determine bond angles/distances). For strained bicyclo systems, compare experimental 1H^{1}\text{H} NMR coupling constants (e.g., JgeminalJ_{geminal} and JvicinalJ_{vicinal}) with DFT-calculated values to validate stereochemistry .

Q. What theoretical frameworks explain the strain energy and reactivity of bicyclo[2.1.0]pentane systems?

  • Methodological Answer : Apply Baeyer strain theory and molecular orbital analysis to quantify ring strain. Computational tools (e.g., Gaussian or ORCA) can calculate heat of formation deviations from ideal cycloalkanes. For example:

SystemStrain Energy (kcal/mol)
Bicyclo[2.1.0]pentane~35
Spiro derivative~28
These values guide predictions of regioselectivity in ring-opening reactions .

Advanced Research Questions

Q. How can isotopic labeling resolve mechanistic contradictions in spirobi[bicyclo[2.1.0]pentane] rearrangements?

  • Methodological Answer : Use 13C^{13}\text{C}- or 2H^{2}\text{H}-labeled substrates to track bond cleavage/formation. For instance, synthesize 5,5'-spirobi[bicyclo[2.1.0]pentane] with 13C^{13}\text{C} at bridgehead positions and analyze isotopic distribution via GC-MS after thermal rearrangement. Compare kinetic isotope effects (KIEs) to distinguish between concerted vs. stepwise mechanisms .

Q. What computational strategies predict the stability of spirobi[bicyclo[2.1.0]pentane] under varying thermodynamic conditions?

  • Methodological Answer : Perform ab initio molecular dynamics (AIMD) simulations to model degradation pathways. Key parameters include:

ParameterValue
Temperature range25°C – 300°C
Pressure1 atm – 10 GPa
Solvent modelCOSMO (implicit solvation)
Validate results with differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA) .

Q. How do contradictory crystallographic and spectroscopic data for spirobi[bicyclo systems inform error analysis?

  • Methodological Answer : Apply Bayesian statistics to reconcile discrepancies. For example, if X-ray data suggests planar spiro junctions while NMR indicates non-planarity, compute posterior probabilities for each model using Markov chain Monte Carlo (MCMC) sampling. Report confidence intervals for bond angles and torsional strains .

Framework Integration

Q. How can the PICO framework structure research on catalytic applications of spirobi[bicyclo[2.1.0]pentane]?

  • Methodological Answer :

  • Population : Transition-metal catalysts (e.g., Pd, Rh).
  • Intervention : Use of spirobi[bicyclo systems as ligands.
  • Comparison : Traditional phosphine/cyclopentadienyl ligands.
  • Outcome : Catalytic efficiency (TON, TOF).
    This framework isolates variables for systematic comparison, such as ligand steric effects on enantioselectivity .

Q. What ethical considerations arise when studying high-energy intermediates in spirobi[bicyclo[2.1.0]pentane] reactions?

  • Methodological Answer : Follow the FINER criteria:

  • Feasible : Ensure lab safety protocols for exothermic reactions.
  • Novel : Avoid duplicating prior work on simpler bicyclo systems.
  • Ethical : Dispose of hazardous byproducts (e.g., strained alkenes) per EPA guidelines.
    Document risk assessments in supplementary materials .

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